molecular formula C16H16INO3S B7558628 2-Acetylamino-5-iodo-4-p-tolyl-thiophene-3-carboxylic acid ethyl ester

2-Acetylamino-5-iodo-4-p-tolyl-thiophene-3-carboxylic acid ethyl ester

Cat. No. B7558628
M. Wt: 429.3 g/mol
InChI Key: IZFDISITENRGTM-UHFFFAOYSA-N
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Description

2-Acetylamino-5-iodo-4-p-tolyl-thiophene-3-carboxylic acid ethyl ester is a chemical compound that has been widely studied for its potential applications in scientific research. It is a thiophene-based compound that has shown promising results in various research fields due to its unique chemical properties.

Scientific Research Applications

  • Synthesis and Biological Activity : A study focused on synthesizing new thiazolidine and thiazolidinone derivatives from related compounds, exploring their antioxidant and antitumor activities. Some of these derivatives showed promising activities (Gouda & Abu‐Hashem, 2011).

  • Reductive Acetylation : Research on the reductive acetylation of nitrocarboxylic acids of the thiophene and furan series has been conducted. This process yields various acetylamino-thiophenecarboxylic acids and their esters (Gol'dfarb, Bulgakova, & Fabrichnyǐ, 1983).

  • Ring-Closing Metathesis in Synthesis : A study describes the diastereoselective synthesis of a cyclohexene derivative using ring-closing metathesis, with L-serine as a starting material, demonstrating an alternative to traditional starting materials like (-)-shikimic acid (Cong & Yao, 2006).

  • Electrochromic Properties : Research on conducting polymers, including derivatives of thiophene, has been conducted, exploring their electrochromic properties. These studies provide insights into the potential applications of these compounds in electrochromic devices (Sacan, Çırpan, Camurlu, & Toppare, 2006).

  • Synthesis of Novel Dyes : Studies have been conducted on synthesizing novel styryl dyes using derivatives of thiophene. These dyes exhibit fluorescence in solution and have specific dyeing properties on polyester (Rangnekar & Sabnis, 2007).

properties

IUPAC Name

ethyl 2-acetamido-5-iodo-4-(4-methylphenyl)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16INO3S/c1-4-21-16(20)13-12(11-7-5-9(2)6-8-11)14(17)22-15(13)18-10(3)19/h5-8H,4H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZFDISITENRGTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C2=CC=C(C=C2)C)I)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16INO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetylamino-5-iodo-4-p-tolyl-thiophene-3-carboxylic acid ethyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Acetylamino-5-iodo-4-p-tolyl-thiophene-3-carboxylic acid ethyl ester
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2-Acetylamino-5-iodo-4-p-tolyl-thiophene-3-carboxylic acid ethyl ester
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2-Acetylamino-5-iodo-4-p-tolyl-thiophene-3-carboxylic acid ethyl ester

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